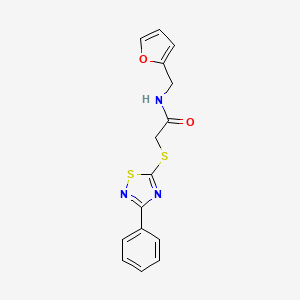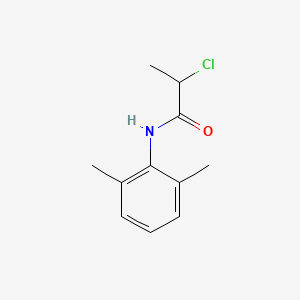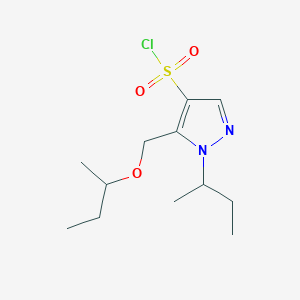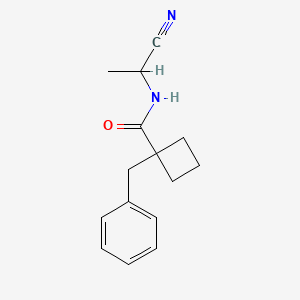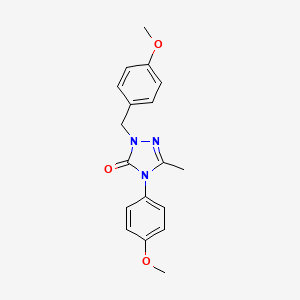
2-(4-methoxybenzyl)-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or use in industry or research.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield, purity, and optimization strategies.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR, IR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, selectivity, and the mechanism of the reactions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, and reactivity.Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Compounds similar to 2-(4-methoxybenzyl)-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one have been synthesized for antimicrobial activities. For example, derivatives of 2,4-dihydro-3H-1,2,4-triazol-3-one have shown good or moderate activities against various microorganisms (Bektaş et al., 2007).
Multi-Component Reactions and Antibacterial Activities
1,5-Disubstituted 1,2,3-triazoles, including compounds structurally related to the query chemical, have been synthesized through multi-component reactions. These compounds demonstrated antibacterial and antifungal activities against several Gram-positive and Gram-negative bacteria, and Candida albicans fungus (Vo, 2020).
Electronic, Nonlinear Optical and Spectroscopic Analysis
The electronic properties of derivatives of 1,2,4-triazol-5-ones were explored using DFT calculations. These studies included parameters like ionization potential, electron affinity, and energy gap, which are crucial for understanding the electronic behavior of such compounds (Beytur & Avinca, 2021).
Lipase and α-Glucosidase Inhibition
Derivatives of 1,2,4-triazole have been investigated for their potential in inhibiting lipase and α-glucosidase. Such studies are significant for understanding the therapeutic potential of these compounds in metabolic disorders (Bekircan et al., 2015).
Tetrel Bonding Interactions and Crystal Engineering
Studies have been conducted on triazole derivatives, focusing on tetrel bonding interactions in crystal engineering. These interactions are key to understanding the assembly of these compounds in solid-state structures (Ahmed et al., 2020).
Anticancer Evaluation
Certain 1,2,4-triazole derivatives have been synthesized and evaluated for their anticancer activity. This research provides insight into the potential therapeutic uses of these compounds in cancer treatment (Bekircan et al., 2008).
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and safe handling procedures of the compound.
Direcciones Futuras
This involves discussing potential applications, further modifications, or investigations that could be done based on the current knowledge of the compound.
Please note that the availability of this information depends on the extent of research done on the specific compound. For a less-studied compound, not all of this information may be available. It’s always a good idea to consult primary literature or databases for the most accurate and up-to-date information.
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13-19-20(12-14-4-8-16(23-2)9-5-14)18(22)21(13)15-6-10-17(24-3)11-7-15/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHQBNTXOQAFFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxybenzyl)-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2954427.png)
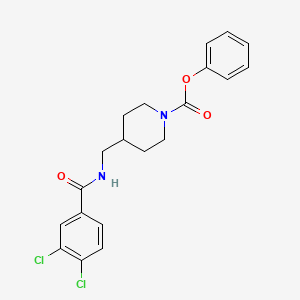
![(Pentan-3-yl)[2-(pyridin-3-yloxy)propyl]amine](/img/structure/B2954430.png)
![N-(4-bromophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2954431.png)
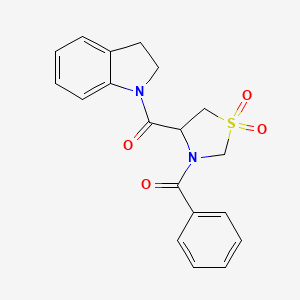
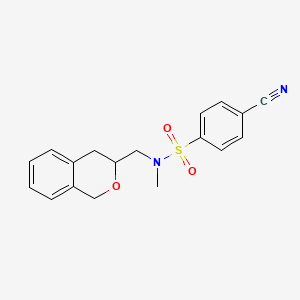
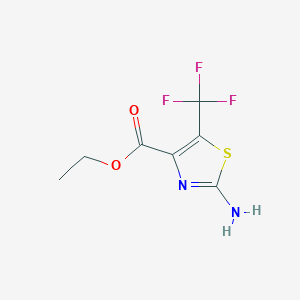
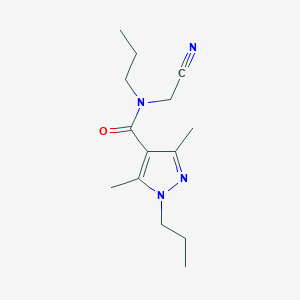
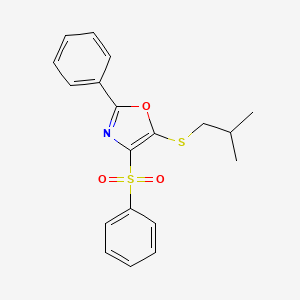
![N-(2,5-dimethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2954441.png)
